2,6-Dimethyl-4-fluorophenylboronic acid
Overview
Description
2,6-Dimethyl-4-fluorophenylboronic acid is an organoboron compound with the molecular formula C8H10BFO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluorine atom at the 4-position and two methyl groups at the 2- and 6-positions. This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-fluorophenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-fluoro-2,6-dimethylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), under inert atmosphere conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using high-efficiency catalysts, continuous flow reactors, and automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-fluorophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The fluorine atom and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: 4-Fluoro-2,6-dimethylphenol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,6-Dimethyl-4-fluorophenylboronic acid has diverse applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Investigated for its role in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The primary mechanism of action for 2,6-Dimethyl-4-fluorophenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its aryl group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst . The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylphenylboronic acid: Lacks the fluorine substituent, resulting in different reactivity and properties.
4-Fluorophenylboronic acid: Lacks the methyl groups, affecting its steric and electronic characteristics.
3-Formylphenylboronic acid: Contains a formyl group instead of fluorine and methyl groups, leading to different applications and reactivity.
Uniqueness
2,6-Dimethyl-4-fluorophenylboronic acid is unique due to the combination of its substituents, which provide a balance of electronic and steric effects. This makes it particularly effective in Suzuki-Miyaura coupling reactions, offering high yields and selectivity .
Properties
IUPAC Name |
(4-fluoro-2,6-dimethylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO2/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4,11-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTWJIXJCKRFJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C)F)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1392512-54-7 | |
Record name | (4-fluoro-2,6-dimethylphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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